molecular formula C3H9Br2O3P B14284471 Dibromo(trimethoxy)-lambda~5~-phosphane CAS No. 136584-24-2

Dibromo(trimethoxy)-lambda~5~-phosphane

Cat. No.: B14284471
CAS No.: 136584-24-2
M. Wt: 283.88 g/mol
InChI Key: XZDGWXFCAGWIJL-UHFFFAOYSA-N
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Description

Dibromo(trimethoxy)-lambda~5~-phosphane: is a chemical compound characterized by the presence of bromine and methoxy groups attached to a phosphane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibromo(trimethoxy)-lambda~5~-phosphane typically involves the reaction of a phosphane precursor with brominating agents. One common method includes the use of 1,3-dibromo-5,5-dimethylhydantoin as a brominating agent in the presence of a solvent such as dichloromethane . The reaction is carried out at room temperature, allowing for the formation of the desired dibromo compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction and the availability of brominating agents make it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Dibromo(trimethoxy)-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the dibromo compound to its corresponding phosphane derivative.

    Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphane oxides, while substitution reactions can produce a variety of functionalized phosphane derivatives.

Scientific Research Applications

Chemistry: Dibromo(trimethoxy)-lambda~5~-phosphane is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. Its reactivity makes it valuable for the synthesis of complex organic molecules.

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated phosphane derivatives on biological systems

Industry: In industrial applications, this compound can be used in the production of flame retardants, plasticizers, and other specialty chemicals. Its bromine content makes it effective in enhancing the flame-retardant properties of materials.

Mechanism of Action

The mechanism of action of Dibromo(trimethoxy)-lambda~5~-phosphane involves its interaction with molecular targets through its bromine and methoxy groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their chemical and physical properties. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.

Comparison with Similar Compounds

Uniqueness: Dibromo(trimethoxy)-lambda~5~-phosphane is unique due to its phosphane core, which imparts distinct chemical properties and reactivity compared to other brominated and methoxylated compounds. Its ability to form stable carbon-phosphorus bonds makes it particularly valuable in synthetic chemistry.

Properties

CAS No.

136584-24-2

Molecular Formula

C3H9Br2O3P

Molecular Weight

283.88 g/mol

IUPAC Name

dibromo(trimethoxy)-λ5-phosphane

InChI

InChI=1S/C3H9Br2O3P/c1-6-9(4,5,7-2)8-3/h1-3H3

InChI Key

XZDGWXFCAGWIJL-UHFFFAOYSA-N

Canonical SMILES

COP(OC)(OC)(Br)Br

Origin of Product

United States

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